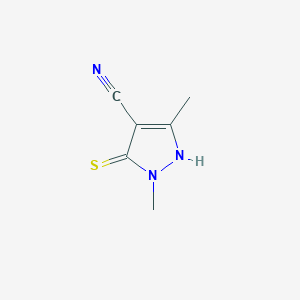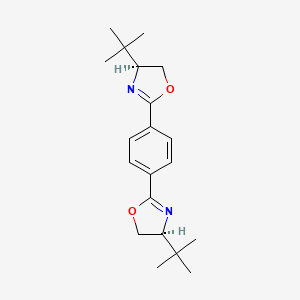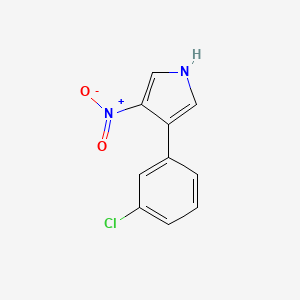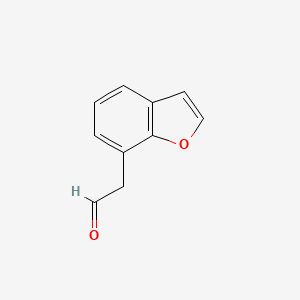
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is a complex organic compound with the molecular formula C10H9ClF5NO4S. This compound is notable for its unique structural features, including the presence of a pentafluorosulfanyl group, which imparts distinct physicochemical properties. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group The final step involves esterification to form the acetate group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide are used for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pentafluorosulfanyl group imparts stability and lipophilicity, enhancing its interaction with biological membranes and proteins. The chloro and acetate groups can undergo substitution reactions, allowing the compound to modify various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl chloro-(2-nitro-4-(pentafluorosulfanyl)phenyl) acetate can be compared with similar compounds such as:
Ethyl chloro-(2-nitro-5-(pentafluorosulfanyl)phenyl) acetate: Similar structure but with a different position of the nitro group.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Sulfur, [3-(1-chloro-2-ethoxy-2-oxoethyl)-4-nitrophenyl]pentafluoro-: Similar structure but with different substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.
Eigenschaften
Molekularformel |
C10H9ClF5NO4S |
|---|---|
Molekulargewicht |
369.69 g/mol |
IUPAC-Name |
[3-chloro-2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl] butanoate |
InChI |
InChI=1S/C10H9ClF5NO4S/c1-2-3-8(18)21-6-4-5-7(22(12,13,14,15)16)9(11)10(6)17(19)20/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
KKXZWSJMKLNBAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1=C(C(=C(C=C1)S(F)(F)(F)(F)F)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
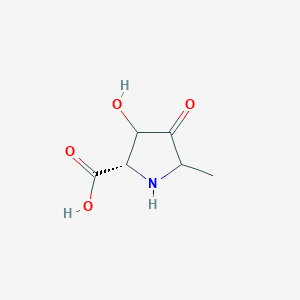
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
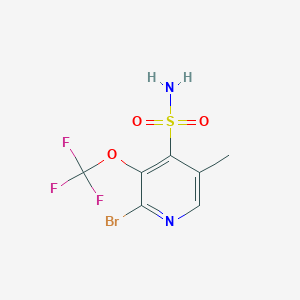
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

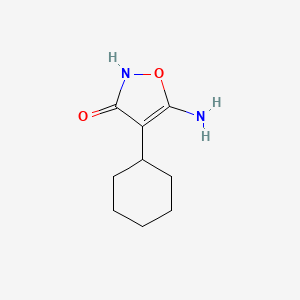
![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)

